molecular formula C15H16N2O4 B5806387 N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide

N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide

Cat. No. B5806387
M. Wt: 288.30 g/mol
InChI Key: JISJZKBAOQZYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide, also known as MAFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. Inhibition of FAAH by MAFP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and related pathways.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide involves the inhibition of FAAH, which is responsible for the hydrolysis of endocannabinoids and other bioactive lipids. Inhibition of FAAH by this compound leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and other signaling pathways. The exact mechanism of how this compound interacts with FAAH is still being studied, but it is believed to involve covalent binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Inhibition of FAAH by this compound has been shown to have various biochemical and physiological effects. Increased levels of endocannabinoids can lead to decreased pain perception, reduced inflammation, and improved mood. This compound has also been shown to have anti-cancer properties, as increased levels of endocannabinoids can induce apoptosis in cancer cells. However, the effects of this compound may vary depending on the tissue and the experimental conditions.

Advantages and Limitations for Lab Experiments

N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for precise manipulation of the endocannabinoid system. This compound can also be administered in vivo or in vitro, making it suitable for various experimental designs. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experimental models. This compound can also have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide. One area of interest is the development of more potent and selective FAAH inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the role of FAAH in various physiological processes, such as metabolism, immune function, and neuroprotection. This compound can also be used to study the interaction between the endocannabinoid system and other signaling pathways, such as the opioid and dopamine systems. Overall, this compound has the potential to be a valuable tool for studying the endocannabinoid system and related pathways, and further research is needed to fully understand its effects and applications.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its potent inhibition of FAAH has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and related pathways. While this compound has some limitations, it has several advantages as a research tool and has the potential to contribute to the understanding of various physiological processes. Future research involving this compound is needed to fully explore its effects and applications.

Synthesis Methods

The synthesis of N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with propionyl chloride to form 2-methoxy-5-(propionylamino)benzoic acid. This intermediate is then coupled with furfurylamine to produce the final product, this compound. The synthesis method has been described in detail in various scientific publications and is considered reliable.

Scientific Research Applications

N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide has been extensively used in scientific research to study the endocannabinoid system and related pathways. It has been shown to inhibit FAAH activity in various tissues, including the brain, liver, and adipose tissue. Inhibition of FAAH by this compound leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are known to have various physiological functions. This compound has also been used to study the role of FAAH in pain perception, inflammation, and other physiological processes.

properties

IUPAC Name

N-[2-methoxy-5-(propanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-14(18)16-10-6-7-12(20-2)11(9-10)17-15(19)13-5-4-8-21-13/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISJZKBAOQZYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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